4-Cyclobutylidenepiperidine hydrochloride
Overview
Description
4-Cyclobutylidenepiperidine is a chemical compound frequently used in scientific research. It has a CAS number of 1235439-91-4 and a molecular formula of C9H15N . It is commonly used as a precursor in the synthesis of other chemical compounds due to its reactive nature.
Molecular Structure Analysis
The InChI code for a similar compound, 4-cyclobutylpiperidin-4-ol hydrochloride, is provided: 1S/C9H17NO.ClH/c11-9(8-2-1-3-8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H . This code can be used to generate the molecular structure of the compound.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Novel Heterocyclic Compounds : Research on 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a precursor for creating a series of heterocyclic compounds, has shown potential in synthesizing derivatives with antibacterial activities. These compounds include pyridazinones and furanones derivatives, synthesized through reactions with various chemicals under Aza–Michael addition conditions (El-Hashash et al., 2015).
Adsorption on Steel : A study on the adsorption of 4-ethylpiperidine and related compounds on steel in cyclohexane solutions found significant adsorption, particularly for polymers. This suggests their utility in corrosion inhibition and potential industrial applications (Annand, Hurd, & Hackerman, 1965).
Development of Novel Amines : Research into the synthesis of 1-ethynylcyclobutylamine, a structurally similar compound, highlights the preparation of novel amines and their derivatives, expanding the possibilities for chemical synthesis and drug development (Kozhushkov et al., 2010).
Structural and Chemical Studies
Crystal Structure Analysis : An investigation into the crystal structure of a derivative, 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, provided insights into the conformational aspects of such compounds, which is crucial for understanding their chemical behavior and potential applications (Geneste et al., 1981).
Kinetic Study on Hydrolysis : A kinetic study of a Mannich base compound structurally related to 4-cyclobutylidenepiperidine hydrochloride revealed details about its hydrolysis process. This can inform the stability and reactivity of such compounds in various conditions (Koshy & Mitchner, 1964).
Applications in Drug Synthesis
Large-Scale Synthesis for Antifungal Drug : A study detailed the large-scale synthesis of 4-methylenepiperidine hydrochloride, a key intermediate in the synthesis of the antifungal drug efinaconazole. This demonstrates the compound's relevance in pharmaceutical manufacturing (Chen et al., 2019).
Protective Effects in Retinal Damage : Research on TEMPOL derivatives, including 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, showed protective effects against light-induced retinal damage in rats, indicating its potential in ophthalmologic treatments (Tanito et al., 2007).
Synthesis and Antiviral Properties : The synthesis and evaluation of 3-cyclopenten-1-ylamine hydrochloride derivatives, similar to this compound, for antiviral properties have been explored. However, these compounds were found to lack significant antiviral activity (Patil et al., 1992).
Future Directions
Properties
IUPAC Name |
4-cyclobutylidenepiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAGJYDATVRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCNCC2)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.